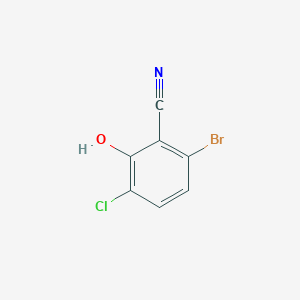
Diisopropyl Cromoglicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl Cromoglicate is a synthetic compound known for its role as a mast cell stabilizer. It is derived from cromoglicic acid, which is traditionally used to prevent the release of inflammatory chemicals such as histamine from mast cells. This compound is significant in the management of allergic reactions and asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diisopropyl Cromoglicate involves the esterification of cromoglicic acid with isopropyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the final pharmaceutical-grade compound .
Chemical Reactions Analysis
Types of Reactions: Diisopropyl Cromoglicate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the isopropyl groups with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the nucleophile used
Scientific Research Applications
Diisopropyl Cromoglicate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Investigated for its role in stabilizing mast cells and preventing the release of histamine, making it useful in allergy research.
Medicine: Explored for its potential in treating allergic conditions and asthma by preventing mast cell degranulation.
Industry: Utilized in the formulation of pharmaceutical products aimed at managing allergic reactions and asthma
Mechanism of Action
Diisopropyl Cromoglicate exerts its effects by stabilizing mast cells, thereby preventing the release of histamine and other inflammatory mediators. The compound inhibits the influx of calcium ions into mast cells, which is essential for the degranulation process. By blocking this pathway, this compound effectively reduces the symptoms of allergic reactions and asthma .
Comparison with Similar Compounds
Cromoglicic Acid: The parent compound from which Diisopropyl Cromoglicate is derived. It is also a mast cell stabilizer but is less lipophilic compared to its diisopropyl ester.
Sodium Cromoglicate: A sodium salt form of cromoglicic acid, commonly used in inhalers and eye drops for asthma and allergic conjunctivitis.
Nedocromil Sodium: Another mast cell stabilizer with a similar mechanism of action but different chemical structure.
Uniqueness: this compound is unique due to its enhanced lipophilicity, which allows for better membrane penetration and more effective stabilization of mast cells compared to its parent compound, cromoglicic acid .
Properties
Molecular Formula |
C29H28O11 |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
propan-2-yl 5-[2-hydroxy-3-(4-oxo-2-propan-2-yloxycarbonylchromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C29H28O11/c1-15(2)37-28(33)24-11-18(31)26-20(7-5-9-22(26)39-24)35-13-17(30)14-36-21-8-6-10-23-27(21)19(32)12-25(40-23)29(34)38-16(3)4/h5-12,15-17,30H,13-14H2,1-4H3 |
InChI Key |
TUJIJGLBJJXNKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


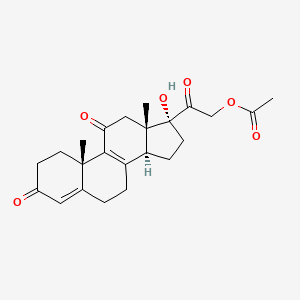
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
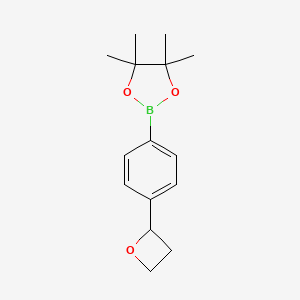
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)

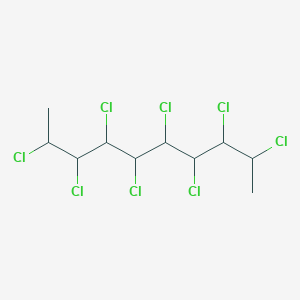


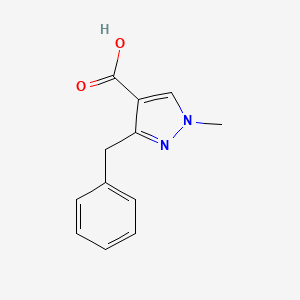



![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
